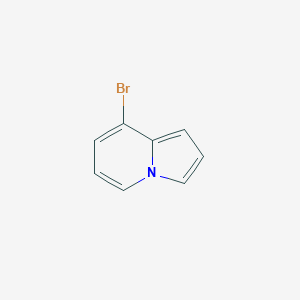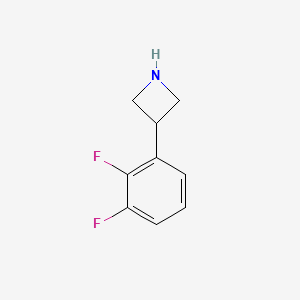
1-Boc-3-cyclohexyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-cyclohexyl-piperazine, also known as tert-butyl 3-cyclohexyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a cyclohexyl group attached to the piperazine ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Méthodes De Préparation
The synthesis of 1-Boc-3-cyclohexyl-piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Boc protection: The next step involves the protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
1-Boc-3-cyclohexyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, bases such as triethylamine or sodium hydroxide, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Applications De Recherche Scientifique
1-Boc-3-cyclohexyl-piperazine has numerous applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Medicine: The compound is used in medicinal chemistry to develop new drugs with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-cyclohexyl-piperazine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Boc-3-cyclohexyl-piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound lacks the cyclohexyl group and is used as a precursor in the synthesis of various piperazine derivatives.
3-cyclohexyl-piperazine: This compound lacks the Boc protecting group and is used in the synthesis of bioactive molecules.
N-Boc-piperazine: This compound has a similar structure but with different substituents on the piperazine ring.
The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclohexyl group, which provides distinct reactivity and versatility in synthetic and research applications .
Propriétés
IUPAC Name |
tert-butyl 3-cyclohexylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDQEBDGNCFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxaspiro[3.3]heptan-6-amine](/img/structure/B7968105.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7968118.png)
![tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7968131.png)

![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)




![N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B7968163.png)

![N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide](/img/structure/B7968188.png)
